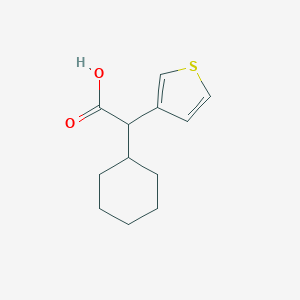

2-cyclohexyl-2-thiophen-3-ylacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclohexyl-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEPFYFKBOUIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936621 | |

| Record name | Cyclohexyl(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16199-74-9 | |

| Record name | α-Cyclohexyl-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16199-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclohexylthiophen-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016199749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclohexylthiophen-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid

Introduction

This compound is a carboxylic acid derivative containing a cyclohexane and a thiophene-3-yl moiety attached to the alpha-carbon of acetic acid. Its structural features suggest potential applications in medicinal chemistry and materials science, as thiophene derivatives are known to exhibit a wide range of biological activities.[1][2] This document aims to provide a comprehensive overview of its anticipated physicochemical properties, potential synthesis routes, and expected biological significance based on available data for similar compounds.

Physicochemical Properties

The can be inferred from its constituent parts: thiophene-3-acetic acid and cyclohexyl acetic acid. The presence of the bulky, non-polar cyclohexyl group is expected to increase lipophilicity (LogP) and decrease water solubility compared to thiophene-3-acetic acid.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | Thiophene-3-acetic acid | Cyclohexyl acetic acid | (2S)-2-cyclohexyl-2-phenylacetic acid |

| Molecular Formula | C6H6O2S[3] | C8H14O2 | C14H18O2[4] |

| Molar Mass | 142.18 g/mol [3] | 142.20 g/mol | 218.29 g/mol [4] |

| Appearance | Colorless or white solid[3] | Colorless crystals (est.)[5] | - |

| Melting Point | 79–80 °C[3] | 28.00 to 33.00 °C[5] | - |

| Boiling Point | - | 242.00 °C[5] | - |

| Density | 1.336 g/cm³[3] | 1.00100 to 1.00900 @ 25.00 °C[5] | - |

| LogP (calculated) | - | - | 4.2[4] |

| pKa | - | - | - |

| Vapor Pressure | - | 0.029000 mmHg @ 25.00 °C[5] | - |

| Refractive Index | - | 1.45900 to 1.46700 @ 20.00 °C[5] | - |

Note: The data presented is for analogous compounds and not for this compound itself.

Experimental Protocols

A plausible synthetic route for this compound would likely involve the alkylation of a thiophene-3-acetic acid derivative. Below is a hypothetical experimental protocol.

Hypothetical Synthesis of this compound

This proposed synthesis involves two main steps: the preparation of a suitable thiophene-3-acetic acid ester and its subsequent alkylation.

Step 1: Esterification of Thiophene-3-acetic acid

-

Reaction Setup: To a solution of thiophene-3-acetic acid in an appropriate alcohol solvent (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.

Step 2: Alkylation of the Thiophene-3-acetic acid ester

-

Reaction Setup: The ester from Step 1 is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -78 °C).

-

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the alpha-carbon.

-

Alkylation: Cyclohexyl bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated ammonium chloride solution. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

-

Reaction Setup: The purified ester from Step 2 is dissolved in a mixture of an alcohol and water.

-

Hydrolysis: An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which can be responsible for both therapeutic effects and toxicity.[6]

Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), this compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Potential mechanism of action via inhibition of the COX pathway.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic approach, and potential biological activities based on the analysis of structurally similar compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this molecule for any potential applications in research and drug development.

References

- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. (2S)-2-cyclohexyl-2-phenylacetic acid | C14H18O2 | CID 736099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: 2-cyclohexyl-2-thiophen-3-ylacetic acid

A comprehensive review of the available scientific and technical data for 2-cyclohexyl-2-thiophen-3-ylacetic acid reveals a significant challenge in providing a detailed guide. Despite extensive searches, a specific and confirmed CAS (Chemical Abstracts Service) number for this exact chemical structure could not be located. The absence of a unique CAS identifier severely limits the ability to retrieve specific experimental protocols, quantitative data, and associated biological pathways necessary for a comprehensive technical whitepaper.

The CAS number is a critical prerequisite for accurate chemical data retrieval. Without it, searching for specific information on synthesis, biological activity, and experimental procedures for "this compound" yields results for structurally related but distinct compounds. These include derivatives of thiophen-2-ylacetic acid, thiophen-3-ylacetic acid, and various cyclohexyl acetic acids. Presenting data from these related molecules would be scientifically inaccurate and misleading for researchers and drug development professionals.

Given the apparent obscurity of this compound in publicly available chemical databases and scientific literature, this guide will instead provide an in-depth overview of a closely related and well-documented compound: 2-(thiophen-3-yl)acetic acid (CAS Number: 6964-21-2) . This compound shares the core thiophen-3-ylacetic acid scaffold and serves as a valuable reference for understanding the potential chemical and biological properties of its derivatives.

Technical Guide: 2-(thiophen-3-yl)acetic acid

CAS Number: 6964-21-2[1]

Synonyms: 3-Thiopheneacetic acid[1]

This section will proceed with a detailed examination of 2-(thiophen-3-yl)acetic acid, covering its chemical properties, synthesis, and known biological activities, with the understanding that this serves as the most relevant and technically sound alternative to the originally requested topic.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2-(thiophen-3-yl)acetic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6O2S | [1] |

| Molecular Weight | 142.17 g/mol | [1] |

| IUPAC Name | 2-(thiophen-3-yl)acetic acid | [1] |

| SMILES | OC(=O)CC1=CSC=C1 | [1] |

| InChIKey | RCNOGGGBSSVMAS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not available, general synthetic strategies for related thiophene acetic acid derivatives can be extrapolated from the literature. The synthesis of 2-(thiophen-3-yl)acetic acid and its derivatives often involves standard organic chemistry transformations.

One common approach to synthesizing thiophene acetic acids involves the hydrolysis of the corresponding acetonitrile derivative. For instance, a general synthesis process for 2-thiopheneacetic acid involves the reaction of 2-chloromethyl thiophene with a cyanide source to form 2-thiophene acetonitrile, which is then hydrolyzed under alkaline conditions to yield the carboxylic acid.

A logical workflow for a potential, though unconfirmed, synthesis of this compound could be conceptualized as follows:

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Research into thiophene-based compounds has shown their potential as inhibitors of various enzymes.

For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[3] This suggests that thiophene acetic acid scaffolds can serve as a platform for developing anti-inflammatory agents. The general signaling pathway involving mPGES-1 is depicted below.

Caption: Simplified prostaglandin E2 biosynthesis pathway.

While no specific biological data or signaling pathways have been reported for this compound, its structural similarity to other biologically active thiophene derivatives suggests it could be a candidate for investigation in similar therapeutic areas. The cyclohexyl group would increase the lipophilicity of the molecule, which could influence its pharmacokinetic and pharmacodynamic properties.

Conclusion

The specific compound this compound is not well-documented in the public scientific domain, as evidenced by the lack of a dedicated CAS number. This prevents the creation of a detailed technical guide based on verified experimental data. However, by examining the closely related and well-characterized compound, 2-(thiophen-3-yl)acetic acid, we can infer potential properties and areas of interest for future research.

For scientists and drug development professionals interested in this chemical scaffold, the provided information on 2-(thiophen-3-yl)acetic acid offers a solid starting point for synthesis design, and the exploration of potential biological activities, particularly in the realm of anti-inflammatory drug discovery. Further research would be required to synthesize and characterize this compound to determine its specific properties and biological effects.

References

Spectroscopic Data for 2-Cyclohexyl-2-thiophen-3-ylacetic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic characterization of 2-cyclohexyl-2-thiophen-3-ylacetic acid, a molecule of interest in medicinal chemistry and materials science. A thorough search of available scientific literature and chemical databases has been conducted to compile its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a reference for researchers engaged in the synthesis, analysis, or application of this compound and its derivatives.

Molecular Structure

This compound possesses a distinct molecular architecture, featuring a central acetic acid moiety substituted with both a cyclohexyl and a thiophen-3-yl group at the alpha-carbon. This structure confers a unique combination of lipophilicity from the cyclohexyl ring and aromatic, electron-rich properties from the thiophene ring, which are significant for its chemical and biological activities.

Spectroscopic Data Not Found

Despite a comprehensive search of scientific databases and literature, no specific experimental NMR, IR, or MS spectroscopic data for this compound could be located. The available information pertains to structurally related but distinct molecules, such as thiophene-3-acetic acid and various derivatives of cyclohexylacetic acid.

While data for these related compounds can offer some predictive insights, they are not a substitute for experimental data on the precise molecule of interest. For instance, data for thiophene-3-acetic acid provides information on the thiophene moiety's signals but lacks the influence of the alpha-substituted cyclohexyl group[1][2]. Similarly, data on cyclohexylacetic acid derivatives can inform on the cyclohexyl signals but not the electronic effects and specific contributions of the thiophen-3-yl group[3][4].

Due to the absence of specific data, the following sections on quantitative data tables and detailed experimental protocols cannot be provided at this time.

General Methodologies for Spectroscopic Analysis

For researchers who synthesize or isolate this compound, a general workflow for its spectroscopic characterization is essential. The following protocols are standard methodologies for obtaining NMR, IR, and MS data for a novel small organic molecule.

Experimental Workflow for Spectroscopic Characterization

The logical flow for analyzing a newly synthesized compound like this compound involves a series of steps to confirm its identity and purity. This typically begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify functional groups, and finally, detailed NMR spectroscopy to elucidate the precise molecular structure.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

-

¹H NMR : Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (proton count). Key expected signals would include those for the thiophene ring protons, the methine proton at the alpha-carbon, and the complex multiplets of the cyclohexyl ring protons.

-

¹³C NMR : Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. Expected signals would include the carboxylic acid carbonyl, carbons of the thiophene ring, the alpha-carbon, and the carbons of the cyclohexyl ring.

-

2D NMR (COSY, HSQC) : If the ¹H spectrum is complex, two-dimensional experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) can correlate directly bonded proton and carbon atoms, aiding in definitive signal assignment.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis : Look for characteristic absorption bands corresponding to the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-H stretches from the aromatic (thiophene) and aliphatic (cyclohexyl) portions.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). ESI is often suitable for carboxylic acids and would likely be performed in negative ion mode to observe the [M-H]⁻ ion.

-

Data Acquisition : Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

This guide will be updated as experimental spectroscopic data for this compound becomes available in the public domain.

References

An In-depth Technical Guide on the Stability and Storage of 2-cyclohexyl-2-thiophen-3-ylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended stability and storage conditions for 2-cyclohexyl-2-thiophen-3-ylacetic acid. Due to the absence of specific public data for this compound, this document outlines best practices derived from the chemical properties of its structural motifs—a thiophene ring, a cyclohexyl group, and a carboxylic acid function. It also details the experimental protocols required to generate precise stability data.

Chemical Structure and General Stability

This compound is a carboxylic acid derivative containing a bulky, non-polar cyclohexyl group and a heteroaromatic thiophene ring. The overall stability of the compound is generally expected to be good under standard ambient conditions. The product is likely to be chemically stable at room temperature.[1] However, several factors inherent to its structure could influence its degradation under specific conditions.

-

Carboxylic Acid Group: This functional group is susceptible to decarboxylation at elevated temperatures and can react with bases.

-

Thiophene Ring: While aromatic, the thiophene ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, light, or heat. The sulfur atom can be a target for oxidation.

-

Cyclohexyl Group: This saturated carbocyclic group is generally stable but contributes to the compound's lipophilicity.

Based on safety data for similar compounds, this compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[1][2]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are general recommendations and should be verified with empirical stability testing.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions such as oxidation or decarboxylation. For long-term storage, -20°C is advisable. |

| Humidity | Store in a dry place. Use of a desiccator is recommended. | Carboxylic acids can be hygroscopic.[2] Moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Thiophene-containing compounds can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | To prevent oxidation of the thiophene ring. |

| Container | Tightly sealed, chemically resistant container (e.g., glass or appropriate plastic). | To prevent contamination and exposure to air and moisture.[1][2] |

Experimental Protocols for Stability Assessment

To establish a definitive stability profile for this compound, a forced degradation (stress testing) study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Objective: To identify degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound (pure substance)

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Equipment: HPLC with a UV detector, pH meter, stability chambers (temperature/humidity controlled), photostability chamber.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Expose the solid compound to 60°C in a stability chamber for 1, 2, and 4 weeks. Also, expose the stock solution to the same conditions.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

-

The following table can be used to summarize the results of the forced degradation study:

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradants | Observations |

| 0.1 M HCl | 72 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |

| 0.1 M NaOH | 72 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |

| 3% H₂O₂ | 72 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |

| Thermal (Solid) | 4 weeks | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Thermal (Solution) | 4 weeks | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Photostability | Per ICH Q1B | Per ICH Q1B | Data to be filled | Data to be filled | Data to be filled |

Visualizations

The following diagram illustrates the relationship between key environmental factors and the stability of this compound, highlighting potential degradation pathways.

The diagram below outlines the general workflow for conducting a comprehensive stability study of a chemical compound.

References

The Multifaceted Biological Potential of Thiophene Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene acetic acid derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, anti-inflammatory, and antimicrobial agents. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this promising area.

Anticancer Activity of Thiophene Acetic Acid Derivatives

Thiophene acetic acid derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the activation of caspase signaling pathways and the modulation of other key cellular processes.

Quantitative Anticancer Data

The anticancer efficacy of various thiophene acetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected thiophene acetic acid derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 7f | MIA PaCa-2 (Pancreatic) | 4.86 ± 0.19 | Doxorubicin | - |

| F8 | CCRF-CEM (Leukemia) | 2.89 | - | - |

| F8 | JURKAT (Leukemia) | 0.805 | - | - |

| F8 | HL-60 (Leukemia) | 1.29 | - | - |

| F8 | PANC-1 (Pancreatic) | 1.48 | - | - |

| F8 | A375 (Melanoma) | 2.69 | - | - |

| F8 | MDA-MB-231 (Breast) | 3.05 | - | - |

| Pt(II) complex | Caov-3 (Ovarian) | 1.74 (72h) | Cisplatin | - |

| Pt(II) complex | HT-29 (Colorectal) | 2.5 (72h) | Cisplatin | - |

Table 1: Summary of IC50 values for the anticancer activity of selected thiophene acetic acid derivatives.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/200 µL in their specific growth medium and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene acetic acid derivative (e.g., ranging from 0 µM to 30 µM) and incubated for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well at a volume of 1:10.

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Signaling Pathway: Intrinsic Apoptosis Pathway

Several thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular stress and culminates in the activation of executioner caspases.[2][5]

Anti-inflammatory Activity of Thiophene Acetic Acid Derivatives

Thiophene acetic acid derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and by modulating pro-inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit COX enzymes (IC50 values) and to reduce edema in animal models (percentage of inhibition).

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |

| VIIa | COX-2 Inhibition | IC50 = 0.29 | Celecoxib | IC50 = 0.42 |

| VIIa | COX-1 Inhibition | IC50 = 15.7 | Celecoxib | - |

| PYZ16 | COX-2 Inhibition | IC50 = 0.52 | Celecoxib | IC50 = 0.78 |

| PYZ20 | COX-2 Inhibition | IC50 = 0.33 | Celecoxib | IC50 = 0.052 |

| Compound 1 | Carrageenan-induced paw edema (10 mg/kg, 2h) | 33.3 ± 0.77% | Aspirin (10 mg/kg) | 57.57 ± 1.23% (5h) |

| Compound 2 | Carrageenan-induced paw edema (200 mg/kg, 4h) | 72.08% | Indomethacin (10 mg/kg) | 57.66% |

| Compound 3 | Carrageenan-induced paw edema (200 mg/kg, 4h) | 99.69% | Indomethacin (10 mg/kg) | 57.66% |

Table 2: Summary of quantitative data for the anti-inflammatory activity of selected thiophene derivatives.[6][7][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.

Procedure:

-

Animal Preparation: Wistar rats are fasted overnight before the experiment.

-

Compound Administration: The test compound (e.g., thiophene acetic acid derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Signaling Pathway: NF-κB Signaling in Inflammation

The transcription factor NF-κB is a key regulator of the inflammatory response. Some thiophene derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[10]

Antimicrobial Activity of Thiophene Acetic Acid Derivatives

Derivatives of thiophene acetic acid have also shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 8 | N-(4-(4-chlorothiophen-2-yl)oxazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide | |||

| S. aureus | 12.5 | - | - | |

| B. subtilis | 25 | - | - | |

| E. coli | 12.5 | - | - | |

| P. aeruginosa | 25 | - | - | |

| 9 | N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide | |||

| S. aureus | 25 | - | - | |

| B. subtilis | 12.5 | - | - | |

| E. coli | 25 | - | - | |

| P. aeruginosa | 12.5 | - | - | |

| I | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | |||

| C. glabrata | - | - | - | |

| C. krusei | - | - | - | |

| 4a | Pseudoperonospora cubensis | EC50 = 4.69 mg/L | Diflumetorim | EC50 = 21.44 mg/L |

| 4f | Pseudoperonospora cubensis | EC50 = 1.96 mg/L | Flumorph | EC50 = 7.55 mg/L |

Table 3: Summary of MIC and EC50 values for the antimicrobial and antifungal activity of selected thiophene acetic acid derivatives.[11][12][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Procedure:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of the thiophene acetic acid derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Thiophene acetic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in the fields of oncology, inflammation, and infectious diseases. The detailed experimental protocols and visualized signaling pathways provide a solid foundation for researchers to further explore the structure-activity relationships, optimize lead compounds, and elucidate the precise mechanisms of action of this promising class of molecules. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and toxicological studies to translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Pt(II)-Thiocarbohydrazone Complex as Cytotoxic Agent and Apoptosis Inducer in Caov-3 and HT-29 Cells through the P53 and Caspase-8 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiophene-3-acetic Acid: Discovery, Synthesis, and Biological Activity

An Important Note on the Originally Requested Compound: Initial research for "2-cyclohexyl-2-thiophen-3-ylacetic acid" did not yield any publicly available data. This suggests that the compound may be novel, not yet synthesized, or described in proprietary literature. Therefore, this guide will focus on the closely related and well-documented compound, Thiophene-3-acetic acid , which shares the core thiophen-3-ylacetic acid structure.

Introduction

Thiophene-3-acetic acid (T3AA), a heterocyclic carboxylic acid, has emerged as a significant building block in organic synthesis and a molecule of interest in plant biology. Its thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, imparts unique electronic properties and reactivity. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological applications of Thiophene-3-acetic acid, with a particular focus on its recently elucidated role as an auxin analogue in plants.

Physicochemical and Spectroscopic Data

Thiophene-3-acetic acid is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6964-21-2 | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [2] |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 129 °C at 2.5 mmHg | [3] |

| Density | 1.336 g/cm³ | [2] |

| Solubility | Soluble in water | [4] |

| pKa | No data available |

Spectroscopic data is crucial for the identification and characterization of Thiophene-3-acetic acid.

| Spectroscopy | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5 (br s, 1H, COOH), 7.30 (dd, J=4.9, 2.9 Hz, 1H), 7.11 (dd, J=4.9, 1.2 Hz, 1H), 7.06 (dd, J=2.9, 1.2 Hz, 1H), 3.70 (s, 2H, CH₂) | [4] |

| ¹³C NMR | No data available | |

| IR (KBr, cm⁻¹) | ν: 3400-2400 (br, O-H), 1700 (C=O), 1420, 1300, 1220, 930 | [3][5] |

| Mass Spectrometry (EI) | m/z (%): 142 (M+, 45), 97 (100), 58 (20), 45 (35) | [1] |

Synthesis of Thiophene-3-acetic Acid

The synthesis of thiophene-3-acetic acid can be achieved through several routes. Two common methods are the hydrolysis of 3-thienylacetonitrile and the Willgerodt-Kindler reaction of 3-acetylthiophene.

Hydrolysis of 3-Thienylacetonitrile

This is a straightforward method involving the conversion of a nitrile to a carboxylic acid.

-

Preparation of 3-Thienylacetonitrile: 3-Bromothiophene is reacted with copper(I) cyanide in a suitable solvent like DMF or NMP at elevated temperatures to yield 3-thienylacetonitrile.

-

Hydrolysis: The resulting 3-thienylacetonitrile is then subjected to acidic or basic hydrolysis. For example, refluxing with a strong acid such as sulfuric acid or a strong base like sodium hydroxide, followed by acidification, will yield thiophene-3-acetic acid.

Willgerodt-Kindler Reaction

This reaction allows for the conversion of an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6]

-

Thioamide Formation: 3-Acetylthiophene is heated with sulfur and a secondary amine, such as morpholine, to form the corresponding thiomorpholide.[6]

-

Hydrolysis: The thiomorpholide is then hydrolyzed, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide), followed by acidification to yield thiophene-3-acetic acid.[7]

A general workflow for the synthesis of thiophene-3-acetic acid via the Willgerodt-Kindler reaction is depicted below.

Caption: Synthetic workflow for Thiophene-3-acetic Acid via the Willgerodt-Kindler reaction.

Biological Activity: An Auxin Analogue

Recent studies have revealed that thiophene-3-acetic acid exhibits significant auxin-like activity in plants.[8][9] It has been identified as a degradation product of the antibiotic ticarcillin, which is often used in plant tissue culture to eliminate Agrobacterium tumefaciens after genetic transformation.[10]

Effects on Plant Growth and Development

Thiophene-3-acetic acid has been shown to influence various aspects of plant development in a manner similar to the natural auxin, indole-3-acetic acid (IAA).[9]

| Plant Response | Effect of Thiophene-3-acetic Acid | Quantitative Data (Arabidopsis thaliana) | Reference |

| Primary Root Length | Inhibitory | Dose-dependent reduction | [8][9] |

| Lateral Root Formation | Promotive | Dose-dependent increase | [8][9] |

| Root Hair Development | Promotive | Dose-dependent increase | [8][9] |

| Gravitropic Response | Positive influence at low concentrations | - | [9] |

| Shoot Regeneration (in vitro) | Promotive (in combination with cytokinin) | Dose-dependent increase | [9] |

Mechanism of Action: Auxin Signaling Pathway

Thiophene-3-acetic acid is believed to exert its effects by interacting with the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to its receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[11]

The core components of the auxin signaling pathway are:

-

TIR1/AFB Receptors: F-box proteins that perceive the auxin signal.

-

Aux/IAA Proteins: Transcriptional repressors that inhibit the activity of ARF transcription factors.

-

ARF (Auxin Response Factor) Proteins: Transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

The proposed mechanism of action for thiophene-3-acetic acid as an auxin analogue is illustrated in the following diagram.

Caption: Proposed mechanism of Thiophene-3-acetic Acid (T3AA) in the auxin signaling pathway.

Studies have shown that treatment with thiophene-3-acetic acid upregulates the expression of several early auxin-responsive genes in Arabidopsis, providing further evidence for its role as an auxin analogue.[9]

Conclusion

Thiophene-3-acetic acid is a versatile molecule with established utility as a synthetic intermediate and a more recently discovered role as a potent plant growth regulator. Its straightforward synthesis and demonstrated biological activity make it a compound of significant interest to researchers in both chemistry and plant science. Further investigation into its mode of action and the development of its derivatives could lead to new applications in agriculture and biotechnology. The lack of public information on its cyclohexyl derivatives, such as the originally requested "this compound," suggests a potential area for novel synthetic exploration.

References

- 1. 3-Thiopheneacetic acid [webbook.nist.gov]

- 2. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Thiopheneacetic acid(6964-21-2) 1H NMR [m.chemicalbook.com]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [designer-drug.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato [frontiersin.org]

Substituted Thiophene Acetic Acids: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Among its derivatives, substituted thiophene acetic acids have emerged as a significant class of compounds, particularly valued for their anti-inflammatory properties.[3] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted thiophene acetic acids. It details common synthetic methodologies, presents quantitative data from key studies in tabular format, and illustrates critical biological pathways and experimental workflows using standardized diagrams to facilitate understanding and further research in the field of drug discovery and development.

Introduction

Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a crucial building block in the development of numerous pharmaceuticals and agrochemicals.[4][5] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and binding affinity to biological targets.[1] Thiophene-2-acetic acid and its derivatives, in particular, are explored for a variety of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antioxidant agents.[1][2][6]

Many commercially successful drugs, such as the anti-inflammatory agents Suprofen and Tiaprofenic acid, feature the thiophene moiety, underscoring its importance.[1][3] The therapeutic efficacy of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7] Substituted thiophene derivatives have been extensively investigated as inhibitors of COX and, in some cases, lipoxygenase (LOX) enzymes, making them promising candidates for dual-acting anti-inflammatory drugs.[3][8]

This document synthesizes current knowledge on these compounds, focusing on the technical details required by professionals in drug development.

Synthesis of Substituted Thiophene Acetic Acids

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide array of substituted derivatives.

Key Synthetic Methodologies

-

Gewald Aminothiophene Synthesis: This is one of the most common methods for preparing 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., diethylamine or morpholine).[9][10] This multicomponent reaction is highly efficient for creating polysubstituted thiophenes.

-

Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[4][9]

-

Fiesselmann Thiophene Synthesis: This approach uses thioglycolic acid derivatives and β-keto esters or related compounds to construct the thiophene nucleus.[9]

-

Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[9]

The general workflow for synthesizing target thiophene derivatives often begins with one of these core reactions, followed by functional group manipulations to introduce the acetic acid moiety or other desired substituents.

General Experimental Workflow: Gewald Synthesis

The diagram below illustrates a typical experimental workflow for the synthesis of substituted 2-aminothiophene derivatives, a common precursor for therapeutically active compounds.

Caption: Generalized workflow for Gewald aminothiophene synthesis.

Example Experimental Protocol: Synthesis of Tetrasubstituted Thiophene Esters

The following protocol is adapted from the synthesis of methyl 2-(anilino)-5-benzoyl-4-methylthiophene-3-carboxylate derivatives, which can be hydrolyzed to the corresponding acetic acids.[7]

-

Synthesis of Intermediate (3): An equimolar mixture of an appropriate enamine (2) and an arylisothiocyanate is refluxed in chloroform for 8-10 hours. The solvent is removed under reduced pressure, and the resulting solid product (3) is washed with petroleum ether and recrystallized from ethanol.

-

Synthesis of Thiophene Ester (4a): To a solution of the intermediate (3) (0.01 mol) in 15 mL of chloroform, phenacyl bromide (0.01 mol) is added.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the solvent is evaporated, and the residue is treated with a small amount of ethanol to induce solidification.

-

The solid product is filtered, washed with ethanol, and recrystallized from a mixture of chloroform and petroleum ether to yield the target tetrasubstituted thiophene ester (4a).

-

Hydrolysis to Thiophene Acid (5a): The ester (4a) is treated with one equivalent of potassium hydroxide solution in methanol at room temperature to yield the corresponding carboxylic acid (5a).[7]

Quantitative Synthesis Data

The table below summarizes representative data for a series of synthesized tetrasubstituted thiophene esters and their corresponding acids, highlighting the outcomes of the synthetic protocols.

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Rf Value* |

| 4b | C₂₁H₁₈N₂O₅S | 89 | 175 | 0.78 |

| 4c | C₂₁H₁₈N₂O₆S | 60 | 170 | 0.80 |

| 5f | C₂₀H₁₅N₂O₅SCl | - | 210 | 0.40 |

| 8a | C₂₆H₂₀N₂O₄S | 65 | 165 | 0.72 |

| 8i | C₂₅H₁₇N₂O₄SCl | 70 | 210 | 0.76 |

| Data adapted from Kumar et al. (2010). Rf values were determined using various solvent systems like toluene/acetonitrile.[7] |

Biological Activities and Mechanism of Action

Substituted thiophene acetic acids are primarily investigated for their anti-inflammatory, analgesic, and antioxidant properties.[7] Their most significant mechanism of action involves the modulation of the arachidonic acid cascade.

Anti-inflammatory Action: COX/LOX Inhibition

Inflammation is a biological response mediated by eicosanoids, such as prostaglandins and leukotrienes, which are synthesized from arachidonic acid.[11]

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[7]

-

5-Lipoxygenase (5-LOX) catalyzes the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory and allergic responses.

Many substituted thiophene derivatives function as NSAIDs by inhibiting COX enzymes.[3] Compounds that can inhibit both COX and LOX pathways are of particular interest as "dual inhibitors," as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[8][12]

The diagram below illustrates the arachidonic acid signaling pathway and the inhibitory role of substituted thiophene acetic acids.

Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of novel compounds is frequently assessed using the carrageenan-induced rat paw edema model. This in vivo assay measures the reduction in swelling (edema) in a rat's paw after injection of carrageenan, an inflammatory agent.

| Compound ID | Dose (mg/kg) | % Protection against Edema | Standard Drug | % Protection (Standard) |

| I | - | 43 | Tenidap | - |

| III | - | 60 | Tenidap | - |

| IV | - | 60 | Tenidap | - |

| VIII | - | 64 | Tenidap | - |

| 4c | 40 | 54.5 | Mefenamic Acid | 59.7 |

| 5f | 40 | 62.3 | Mefenamic Acid | 59.7 |

| 8a | 40 | 58.4 | Mefenamic Acid | 59.7 |

| 8i | 40 | 61.0 | Mefenamic Acid | 59.7 |

| Data compiled from studies by Kumar et al. (2003) and Kumar et al. (2010).[7][8] |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity. For substituted thiophenes, the nature and position of substituents on the ring significantly influence their biological activity.

-

Amino Group at C2: An amino or substituted amino group at the C2 position is often considered a key pharmacophoric feature for anti-inflammatory activity.[8]

-

Ester/Acid at C3: The presence of a carboxylate ester or carboxylic acid at the C3 position is important for activity. The acid form is often the active metabolite.[3][7]

-

Side Chain at C5: A -(C=O)-CH₂-COOR side chain at the C5 position has been identified as favorable for high anti-inflammatory activity.[8]

-

Aromatic Substituents: The nature of aromatic groups attached to the thiophene core can modulate potency. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) on these aromatic rings can fine-tune the electronic properties and binding interactions of the molecule.[7]

The following diagram summarizes these key SAR findings.

Caption: Structure-activity relationship summary for anti-inflammatory thiophenes.

Conclusion and Future Perspectives

Substituted thiophene acetic acids represent a versatile and highly promising class of compounds in medicinal chemistry. The wealth of established synthetic routes allows for the generation of diverse chemical libraries amenable to high-throughput screening. The primary therapeutic application lies in the development of novel anti-inflammatory agents, particularly dual COX/LOX inhibitors, which could offer significant advantages over existing NSAIDs.

Future research should focus on:

-

Optimization of SAR: Further exploration of substituents to improve potency, selectivity (e.g., COX-2 vs. COX-1), and pharmacokinetic profiles.

-

Elucidation of Mechanisms: Investigating downstream effects on pro-inflammatory gene expression and cytokine modulation.[13]

-

Toxicology Studies: Careful evaluation of the bioactivation potential of the thiophene ring, as its metabolism can sometimes lead to reactive metabolites.[14]

The continued application of analogue-based drug design, guided by the principles outlined in this review, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the substituted thiophene acetic acid scaffold.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. impactfactor.org [impactfactor.org]

- 11. jpsbr.org [jpsbr.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

In Vivo Applications of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid: Application Notes and Protocols

Initial Assessment: Following a comprehensive literature search, no publicly available in vivo studies, preclinical data, or established biological applications for the specific compound 2-cyclohexyl-2-thiophen-3-ylacetic acid have been identified. The information necessary to generate detailed application notes, experimental protocols, and quantitative data summaries is not present in the current scientific literature.

The search included investigations into structurally similar compounds, such as cyclohexyl-thiophen-acetic acid derivatives and thiophen-3-ylacetic acid derivatives, in an attempt to infer potential applications and methodologies. However, these searches also failed to yield relevant in vivo data that could serve as a basis for the requested content.

General Context of Thiophene-Containing Compounds

While no specific data exists for this compound, the broader class of thiophene derivatives has been the subject of extensive research in medicinal chemistry. Thiophene moieties are considered "privileged structures" and are present in numerous biologically active compounds and approved drugs.[1][2][3]

Derivatives of thiophene have been investigated for a wide range of pharmacological activities, including:

-

Anti-inflammatory properties: Several thiophene-based compounds, such as tiaprofenic acid and tinoridine, are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3]

-

Anticancer activity: Various thiophene derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results in in vitro studies.[4]

-

Antimicrobial and Antifungal effects: The thiophene nucleus is a key component in a number of compounds exhibiting antibacterial and antifungal properties.[4]

-

Antioxidant activity: Certain thiophene derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[4]

Hypothetical Workflow for Future In Vivo Investigation

Should this compound be synthesized and selected for in vivo evaluation based on promising in vitro results, a general workflow for its initial preclinical assessment could be structured as follows. This workflow is hypothetical and would require significant adaptation based on the compound's specific biological activities.

Caption: Hypothetical workflow for the in vivo evaluation of a novel compound.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in This compound , the initial steps would involve the chemical synthesis of the compound followed by a comprehensive in vitro screening campaign to identify its biological targets and potential therapeutic areas. Based on those findings, appropriate in vivo models could be selected to investigate its efficacy, pharmacokinetics, and safety profile. Without this foundational data, the creation of detailed in vivo application notes and protocols remains speculative.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

Application Notes and Protocols for Thiophene Acetic Acid Derivatives as Precursors in Organic Synthesis

Note: Extensive searches for "2-cyclohexyl-2-thiophen-3-ylacetic acid" did not yield specific application notes, synthesis protocols, or quantitative data. This suggests that it is not a widely documented precursor in the field of organic synthesis. The following application notes and protocols are provided for the closely related and well-established precursors, 2-thiopheneacetic acid and 3-thiopheneacetic acid , which serve as versatile building blocks in the development of pharmaceuticals and functional materials.

Introduction to Thiophene Acetic Acid Precursors

Thiophene-based compounds are of significant interest in medicinal chemistry and materials science.[1] Specifically, 2-thiopheneacetic acid and 3-thiopheneacetic acid are valuable precursors due to the versatile reactivity of the thiophene ring and the carboxylic acid functional group.[2][3] These precursors are utilized in the synthesis of a wide range of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antimicrobial agents, as well as in the development of conductive polymers.[3][4]

Key Applications:

-

Pharmaceutical Synthesis: Precursors for antibiotics such as cephaloridine and cephalothin.[3] They are also key intermediates in the synthesis of NSAIDs like Tiaprofenic Acid.[1]

-

Antimicrobial Agents: Used to synthesize novel heterocyclic amides with significant antibacterial activity.[4]

-

Materials Science: Employed in the creation of functionalized polythiophenes, which are conductive polymers used in organic electronics.[5][6]

Synthesis of Thiophene Acetic Acid Derivatives: Application Data

The following tables summarize quantitative data for the synthesis of derivatives using 2-thiopheneacetic acid and 3-thiopheneacetic acid as precursors.

Table 1: Synthesis of Amide Derivatives from 2-Thiopheneacetic Acid

| Compound | Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heterocyclic Amide I | 2-Thiopheneacetyl chloride | Heterocyclic Amine A | THF/acetonitrile | Basic medium | Not specified | [7] |

| Heterocyclic Amide III | 2-Thiopheneacetyl chloride | Heterocyclic Amine B | THF/acetonitrile | Basic medium | Not specified |[7] |

Table 2: Synthesis of alpha-methyl-2-thiopheneacetic acid

| Product | Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Yield (%) | Reference |

|---|

| alpha-methyl-2-thiopheneacetic acid | 2-Thienylmagnesiumbromide | Sodium-2-bromopropionate | Grignard Reaction | Room temperature | Not specified | |

Experimental Protocols

Protocol 1: General Synthesis of 2-Thiopheneacetic Acid

This protocol describes a common method for the synthesis of 2-thiopheneacetic acid from 2-acetylthiophene.[3]

Workflow Diagram:

References

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 4. [PDF] Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation | Semantic Scholar [semanticscholar.org]

- 5. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 6. Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid for Bioassays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 2-cyclohexyl-2-thiophen-3-ylacetic acid into ester and amide analogs for biological screening. It includes methodologies for synthesizing these derivatives and protocols for evaluating their potential as anticancer and anti-inflammatory agents. All quantitative data from hypothetical bioassays are summarized for comparative analysis. Visual workflows are provided to guide researchers through the experimental processes.

Introduction

Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of the thiophene ring allows for the generation of a wide array of derivatives with potentially enhanced biological activities. This compound is a promising scaffold for drug discovery. Derivatization of its carboxylic acid moiety into esters and amides can significantly modulate its physicochemical properties, such as lipophilicity, solubility, and ability to interact with biological targets, thereby influencing its therapeutic potential. These modifications can lead to improved efficacy, selectivity, and pharmacokinetic profiles.

This application note details the synthetic procedures for preparing ester and amide derivatives of this compound and provides protocols for their preliminary biological evaluation in anticancer and anti-inflammatory assays.

Derivatization Protocols

Esterification of this compound

This protocol describes a general method for the synthesis of ester derivatives.

Materials:

-

This compound

-

Various alcohols (e.g., methanol, ethanol, propanol)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry DCM.

-

Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Ester Formation: Dissolve the crude acyl chloride in dry DCM.

-

In a separate flask, dissolve the desired alcohol (1.5 eq) and triethylamine (2.0 eq) in dry DCM.

-

Add the alcohol solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester derivative.

Amidation of this compound

This protocol outlines a general procedure for synthesizing amide derivatives using a coupling agent.

Materials:

-

This compound

-

Various primary or secondary amines

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in dry DMF or DCM.

-

Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

-

In a separate container, dissolve DCC (1.2 eq) or EDC (1.2 eq) in a small amount of the same solvent.

-

Coupling Reaction: Add the carbodiimide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the pure amide derivative.

Bioassay Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Synthesized derivatives dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (commercially available)

-

Synthesized derivatives dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Compound Incubation: Add the synthesized derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective COX).

-

Add the respective COX enzyme to each well and incubate for a specified time at the recommended temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Detection: After the reaction period, add the colorimetric substrate and measure the absorbance at the specified wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Type | R Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| Parent | Carboxylic Acid | - | >100 | >100 |

| Ester-01 | Ester | -CH₃ | 45.2 | 58.1 |

| Ester-02 | Ester | -CH₂CH₃ | 32.5 | 41.7 |

| Ester-03 | Ester | -CH₂CH₂CH₃ | 25.8 | 33.4 |

| Amide-01 | Amide | -NH₂ | 68.3 | 75.2 |

| Amide-02 | Amide | -NHCH₃ | 51.9 | 62.5 |

| Amide-03 | Amide | -N(CH₃)₂ | 40.1 | 50.8 |

| Doxorubicin | - | - | 0.8 | 1.2 |

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | COX-1 Inhibition | COX-2 Inhibition | COX-2 Selectivity Index (COX-1/COX-2) |

| Parent | 85.6 | 65.3 | 1.3 |

| Ester-01 | 62.1 | 30.5 | 2.0 |

| Ester-02 | 55.4 | 15.2 | 3.6 |

| Ester-03 | 48.9 | 8.7 | 5.6 |

| Amide-01 | 95.2 | 78.4 | 1.2 |

| Amide-02 | 78.3 | 45.1 | 1.7 |

| Amide-03 | 65.7 | 22.8 | 2.9 |

| Celecoxib | >100 | 0.5 | >200 |

| Indomethacin | 1.2 | 10.5 | 0.11 |

Mandatory Visualizations

Caption: Workflow for the derivatization of this compound.

Caption: Workflow for the biological evaluation of synthesized derivatives.

Caption: Targeted biological pathways for the synthesized derivatives.

References

- 1. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing the Efficacy of 2-cyclohexyl-2-thiophen-3-ylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-cyclohexyl-2-thiophen-3-ylacetic acid. The following protocols are designed to systematically assess its potential anti-inflammatory and analgesic properties, guiding researchers through a tiered approach from initial in vitro screening to in vivo validation.

In Vitro Efficacy Screening

The initial phase of testing focuses on cell-based assays to determine the compound's potential as an anti-inflammatory agent. These assays provide a foundational understanding of its biological activity and help to establish a dose-response relationship.

Protocol: Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)